molecular formula C7H7NO2 B045195 4-Amino-3,5-ditritiobenzoic acid CAS No. 117610-59-0

4-Amino-3,5-ditritiobenzoic acid

Cat. No.: B045195
CAS No.: 117610-59-0
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
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Description

4-Amino-3,5-ditritiobenzoic acid is a specialized radiolabeled chemical reagent designed for advanced research applications. As a tritiated analog of 4-aminobenzoic acid (PABA), this compound serves as a critical tracer in drug metabolism and pharmacokinetic (DMPK) studies. Its high specific activity allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of benzoic acid derivative compounds in vivo and in vitro using sensitive detection methods like liquid scintillation counting. The incorporation of tritium atoms at the 3 and 5 positions provides a stable isotopic label, enabling detailed investigation of metabolic pathways without significantly altering the molecule's inherent biochemical properties. This makes it an invaluable tool for pharmaceutical and chemical development, particularly in the synthesis of radiolabeled complex molecules for tracing experiments. Disclaimer: The specific radionuclidic purity, specific activity, and exact chemical form (e.g., solution in ethanol) must be confirmed by the manufacturer's Certificate of Analysis for each batch. Intended Use: This product is for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures for handling radioactive materials must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-ditritiobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-PZFLKRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC(=CC(=C1N)[3H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. researchgate.net This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart in biological and chemical processes. researchgate.net The key advantage lies in the ability to detect the labeled molecule due to the isotope's unique physical properties, such as radioactivity or a different mass-to-charge ratio.

This technique allows researchers to trace the journey of a specific molecule through a complex series of reactions or within a living organism. nih.govnih.gov By introducing a labeled compound, scientists can monitor its absorption, distribution, metabolism, and excretion (ADME) – crucial parameters in drug development and physiological studies. openmedscience.comopenmedscience.com Furthermore, isotopic labeling is instrumental in elucidating reaction mechanisms by pinpointing which bonds are broken and formed during a chemical transformation.

Tritium (B154650) (³H), a radioactive isotope of hydrogen, is a favored choice for labeling for several reasons. It is a low-energy beta emitter, which makes it relatively safe to handle with appropriate precautions and allows for high-resolution imaging techniques like autoradiography. nih.gov Moreover, its high specific activity enables the detection of very small quantities of the labeled compound, a critical feature in studies involving potent drugs or low-concentration biomolecules. nih.gov

Contextualizing Radiolabeled Aromatic Carboxylic Acids Within Chemical Biology

Aromatic carboxylic acids are a class of organic compounds that are prevalent in a vast array of biologically active molecules, including many pharmaceuticals. sigmaaldrich.com Their structural motifs are often key to their biological function, interacting with specific enzymes or receptors. Radiolabeling these compounds provides a powerful method to study their interactions within biological systems.

In the field of chemical biology, radiolabeled aromatic carboxylic acids are frequently employed as probes to investigate the active sites of enzymes and the binding pockets of receptors. By measuring the binding affinity of a radiolabeled ligand, researchers can screen for more potent drug candidates and gain a deeper understanding of the molecular basis of disease.

Furthermore, the metabolic fate of drugs containing an aromatic carboxylic acid moiety can be effectively tracked using their radiolabeled analogues. This is vital for ensuring the safety and efficacy of new therapeutic agents, as it helps to identify potential toxic metabolites and understand how the drug is eliminated from the body.

The Significance of 4 Amino 3,5 Ditritiobenzoic Acid in Radiochemical Research

Direct Tritium Labeling Approaches

Direct tritium labeling introduces tritium into the target molecule in the latter stages of the synthesis. This approach is often favored for complex molecules as it minimizes the handling of radioactive materials throughout the synthetic sequence. nih.gov

Catalyst-Mediated Hydrogen Isotope Exchange (HIE)

Hydrogen Isotope Exchange (HIE) is a fundamental method for introducing deuterium (B1214612) and tritium into organic molecules. nih.gov It involves the replacement of a C-H bond with a C-T bond, facilitated by a catalyst. scispace.com

Regioselective Tritiation Strategies and Positional Specificity

Achieving regioselectivity, the specific placement of tritium atoms, is a significant challenge in HIE reactions. nih.gov For 4-aminobenzoic acid, the goal is to specifically label the 3 and 5 positions. The directing effects of the amino and carboxyl groups on the aromatic ring play a crucial role in determining the positions susceptible to exchange. While methods for regioselective deuteration of anilines have been reported, achieving specific labeling at the positions ortho to the amino group requires careful selection of catalysts and reaction conditions. scispace.com Iron catalysts have shown regioselectivity that is complementary to iridium-containing catalysts, offering alternative strategies for targeted tritium labeling. nih.gov

Homogeneous Catalysis for C-H Tritiation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for C-H tritiation. rsc.org Iridium-based catalysts, such as [Ir(COD)(OMe)]2, have been successfully used for the hydrogen isotope labeling of complex molecules at multiple sites. nih.gov Non-directed palladium-catalyzed C-H activation has also emerged as a viable method for the tritiation of pharmaceuticals using tritiated water (T2O) as the isotope source. nih.gov These catalysts are often tolerant of various functional groups, a critical feature when working with molecules like 4-aminobenzoic acid which contains both an amino and a carboxylic acid group. nih.govnih.gov Rhodium nanoparticles, formed in situ from precursors like [Rh(OMe)(1,5-COD)]2, have also demonstrated high efficiency in mediating HIE on complex substrates under mild conditions. nih.gov

Tritium Introduction via Catalytic Hydrogenation

Catalytic hydrogenation is a well-established method for introducing tritium. openmedscience.com This technique typically involves the reduction of a suitable precursor containing a functional group that can be replaced by tritium. For the synthesis of this compound, this would involve a precursor with leaving groups at the 3 and 5 positions. The process involves dissolving the precursor in a suitable solvent with a catalyst, often palladium on carbon (Pd/C), under an atmosphere of tritium gas (T2). openmedscience.comdtu.dk The tritium gas adds across a double bond or replaces a halogen, thereby incorporating the isotope into the molecule. dtu.dk

A common precursor for this method is a halogenated derivative of 4-aminobenzoic acid. For instance, the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid is a known process, and a similar strategy could be adapted for a tritiated synthesis. google.comgoogle.com

Precursor Synthesis for Tritium Incorporation

The synthesis of appropriate precursors is a critical step for many tritiation strategies, particularly for catalytic hydrogenation.

Synthesis of Halogenated 4-Aminobenzoic Acid Precursors

Halogenated derivatives of 4-aminobenzoic acid serve as key precursors for the introduction of tritium via catalytic dehalogenation. The synthesis of these precursors often starts from commercially available materials.

For example, the synthesis of 4-amino-3,5-difluorobenzoic acid has been reported starting from 4-bromo-2,6-difluoroaniline. nih.gov This involves a cyanation reaction followed by hydrolysis of the nitrile to a carboxylic acid and subsequent reduction of a nitro group or transformation of another functional group to the amine. nih.gov A similar approach could be envisioned for the synthesis of 3,5-dichloro or 3,5-dibromo analogs. The synthesis of 4-amino-3,5-dichlorobenzoic acid is also documented. sigmaaldrich.com

The general strategy for synthesizing di-halogenated 4-aminobenzoic acids can be summarized in the following table:

Starting MaterialKey IntermediatesFinal Halogenated Precursor
4-Bromo-2,6-difluoroaniline4-amino-3,5-difluorobenzonitrile4-amino-3,5-difluorobenzoic acid nih.gov
4-Nitrobenzoic acid3,5-Dihalo-4-nitrobenzoic acid4-Amino-3,5-dihalobenzoic acid
4-Aminobenzoic acidDiazonium salt of 4-aminobenzoic acid4-Halo-benzoic acid scirp.org

The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, can be used to introduce halogens onto the aromatic ring of 4-aminobenzoic acid. researchgate.net However, this reaction can sometimes lead to byproducts, such as 4-hydroxybenzoic acid, especially when attempting to synthesize 4-chlorobenzoic acid. scirp.org

Another approach involves the direct halogenation of 4-aminobenzoic acid, though this can sometimes lack regioselectivity. A more controlled method is the halogenation of a precursor like 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. youtube.com

The following table outlines a general synthetic sequence for a di-halogenated precursor:

StepReactionReagentsProduct
1NitrationHNO3, H2SO44-Nitro-toluene youtube.com
2OxidationKMnO44-Nitrobenzoic acid youtube.com
3HalogenationX2, FeX33,5-Dihalo-4-nitrobenzoic acid
4ReductionSn, HCl or H2, Pd/C4-Amino-3,5-dihalobenzoic acid youtube.com

Synthetic Transformations for Benzoic Acid Core Modification

The synthesis of this compound invariably begins with the preparation of a stable, non-radioactive precursor, which is designed for subsequent catalytic tritiation. The most common and efficient strategy involves the synthesis of a dihalogenated analog, typically 4-amino-3,5-dibromobenzoic acid or 4-amino-3,5-diiodobenzoic acid. These precursors provide the necessary regioselectivity for the introduction of tritium at the 3 and 5 positions.

The construction of the 4-amino-3,5-dihalobenzoic acid core can be achieved through several synthetic routes, often starting from commercially available materials. One general approach involves the direct halogenation of 4-aminobenzoic acid. However, controlling the selectivity to obtain the 3,5-disubstituted product can be challenging.

A more controlled and widely applicable method starts with a precursor that allows for directed halogenation. For instance, the synthesis can commence with 4-aminobenzoic acid, which is first protected, then halogenated, and finally deprotected. A more direct route may involve the oxidation of a corresponding acetophenone (B1666503) derivative. google.com For example, the synthesis of 4-amino-3,5-dichlorobenzoic acid has been documented, and similar principles apply to its dibromo and diiodo counterparts. sigmaaldrich.com The synthesis of related structures, like 4-amino-3,5-difluorobenzoic acid, has been achieved starting from 4-bromo-2,6-difluoroaniline, highlighting the variety of pathways available for creating substituted aminobenzoic acids. nih.gov

A representative synthetic scheme for a suitable precursor, 4-amino-3,5-dibromobenzoic acid, is outlined below. This process ensures the correct positioning of the bromine atoms, which will be replaced by tritium in the subsequent radiolabeling step.

Table 1: Representative Synthetic Steps for Precursor 4-Amino-3,5-dibromobenzoic Acid

StepReactionReagents and ConditionsPurpose
1 Nitrationp-Toluenesulfonic acid, HNO₃/H₂SO₄Introduction of a nitro group to direct subsequent functionalization.
2 HalogenationN-Bromosuccinimide (NBS), H₂SO₄Introduction of bromine atoms at the positions ortho to the nitro group.
3 ReductionFe/HCl or H₂, Pd/CReduction of the nitro group to an amino group.
4 Ester HydrolysisNaOH (aq), then H⁺Conversion of the ester to the final carboxylic acid precursor.

This table represents a generalized pathway; specific conditions may be optimized for yield and purity.

Optimization of Radiochemical Yield and Purity in Tritium Labeling Procedures

The final and most critical stage in the preparation of this compound is the catalytic tritium dehalogenation of the prepared precursor. This reaction involves treating the dihalogenated precursor with high-purity tritium gas (T₂) in the presence of a noble metal catalyst. The optimization of this step is paramount to achieving high radiochemical yield and purity.

Several factors influence the efficiency of the tritiation reaction. The choice of catalyst is crucial, with palladium on a support like carbon (Pd/C) or calcium carbonate (Pd/CaCO₃) being commonly employed. The catalyst loading and activity can significantly impact the reaction rate and the extent of side reactions. The reaction solvent must be carefully selected to ensure the solubility of the precursor while being inert to the reaction conditions. Ethers like tetrahydrofuran (B95107) (THF) or esters such as ethyl acetate (B1210297) are often suitable.

The reaction conditions, including tritium gas pressure, temperature, and reaction time, must be meticulously controlled. Higher pressures of tritium gas generally favor the reaction but also increase the potential for non-specific labeling and degradation.

Table 2: Parameters for Optimization of Catalytic Tritiation

ParameterRange/OptionsEffect on Yield and Purity
Catalyst 5-10% Pd/C, Pd/CaCO₃, PtO₂Affects reaction rate and selectivity. The choice depends on the specific substrate.
Precursor 4-amino-3,5-dibromobenzoic acid, 4-amino-3,5-diiodobenzoic acidIodo-precursors are generally more reactive than bromo-precursors, allowing for milder conditions.
Solvent THF, Ethyl Acetate, DMFAffects precursor solubility and catalyst activity. Must be readily removable.
Base Triethylamine, KOHUsed as a halogen scavenger to drive the reaction to completion.
Tritium Pressure 0.5 - 1.0 atmHigher pressure increases the rate but can lead to by-products.
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may also promote degradation. nih.gov
Reaction Time 2 - 24 hoursMonitored to ensure complete dehalogenation without excessive side-product formation.

Upon completion of the tritiation reaction, the crude product is a mixture containing the desired tritiated compound, unreacted precursor, partially tritiated intermediates, the catalyst, and various radioactive by-products formed due to radiolysis. osti.govaacrjournals.org Therefore, rigorous purification is essential to achieve high radiochemical purity, which is critical for its intended applications. moravek.com

The primary method for purification is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC. researchgate.net This technique allows for the separation of this compound from closely related impurities based on differences in polarity. The selection of the mobile phase, often a gradient of acetonitrile (B52724) and water with a trifluoroacetic acid modifier, is optimized to achieve baseline separation. The collection of the pure fraction, followed by solvent removal, yields the final product with high radiochemical purity, often exceeding 98%.

The optimization process is iterative, with small-scale trial reactions often performed to determine the ideal conditions before committing to a larger-scale synthesis. nih.gov This careful approach ensures the efficient use of the expensive and hazardous tritium gas and maximizes the yield of the high-purity target compound.

Tritium Nuclear Magnetic Resonance (³H NMR) Spectroscopy

Tritium Nuclear Magnetic Resonance (³H NMR) is a powerful and direct method for the analysis of tritiated compounds. nih.gov As tritium possesses a spin of ½, it is NMR-active. Notably, tritium is the only nucleus more sensitive in NMR than the proton (¹H). huji.ac.il The spectra of tritiated compounds are similar to their ¹H counterparts, exhibiting nearly identical chemical shifts, which allows for straightforward structural elucidation and confirmation of the labeling position. huji.ac.ilnanalysis.com

The primary use of ³H NMR in the analysis of this compound is to verify that the tritium atoms are located at the intended 3- and 5-positions on the aromatic ring. The chemical shift of a nucleus is highly dependent on its local electronic environment. Since the chemical environments of tritium and protium (B1232500) are virtually identical, the ³H NMR chemical shifts can be reliably predicted from the ¹H NMR spectrum of the unlabeled analogue, 4-aminobenzoic acid, or similar structures. nih.govhuji.ac.il

In the case of this compound, the two tritium atoms are in chemically equivalent positions. Therefore, the ³H NMR spectrum is expected to show a single signal. This signal would appear as a singlet, as there are no adjacent protons or other magnetically active nuclei to cause spin-spin coupling. The expected chemical shift for the tritium atoms at the C-3 and C-5 positions would be in the aromatic region, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH). Based on data from analogous compounds, the chemical shift can be estimated.

Interactive Table 1: Estimated ³H NMR Chemical Shift for this compound

Users can filter the table by position to see the expected spectral data.

PositionNucleusExpected Chemical Shift (ppm, est.)Expected MultiplicityRationale
3, 5³H~7.6 - 7.8SingletThe two tritium nuclei are chemically equivalent and lack adjacent coupling partners. The shift is in the aromatic region, ortho to the carboxylic acid group.
2, 6¹H~6.5 - 6.7SingletThe two protons are chemically equivalent. Their chemical shift would be observed in a corresponding ¹H NMR spectrum.

For more complex molecules or to provide unequivocal structural proof, two-dimensional (2D) NMR techniques can be employed. nih.govwikipedia.org These methods distribute NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

A particularly useful technique is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. A ³H-¹³C HSQC experiment would be used to correlate the tritium nuclei directly with the carbon atoms to which they are attached. This would produce a correlation peak for each ³H-¹³C pair connected by a single bond. wikipedia.org Observing a cross-peak at the chemical shifts corresponding to the tritium signal (~7.6-7.8 ppm) and the C-3/C-5 carbon signals of the aromatic ring provides definitive evidence of the label's position. This technique is invaluable for distinguishing between potential isomeric products of the tritiation reaction.

Radiometric Detection Techniques

Radiometric techniques are essential for quantifying the amount of radioactive material present and determining the specific activity of the labeled compound. These methods rely on the detection of the beta (β⁻) particles emitted during the radioactive decay of tritium.

Liquid Scintillation Counting (LSC) is the most common and internationally recognized standard method for measuring tritium in samples. nih.gov The technique is highly efficient for the low-energy beta particles emitted by tritium. nrc.gov The principle involves dissolving a known quantity of the tritiated compound in a "cocktail" containing a solvent and scintillating phosphors. transat-h2020.eu The energy from the beta particles emitted by tritium is transferred to the solvent molecules and then to the scintillators, which in turn emit photons (flashes of light). nih.govtransat-h2020.eu These light flashes are detected and counted by photomultiplier tubes (PMTs) within the liquid scintillation counter. nih.gov The quantity of tritium is then calculated from the rate of these flashes. transat-h2020.eu

For accurate quantification of this compound, a precise mass of the compound is dissolved to create a liquid sample, which is then mixed with the scintillation cocktail in a vial. transat-h2020.eu The system is calibrated using a standard of known tritium activity to determine the counting efficiency. bmuv.de

Interactive Table 2: Typical Parameters for Tritium Quantification by LSC

This table outlines a general procedure for LSC analysis.

ParameterDescriptionTypical Value/SettingSource
Sample PreparationAn aliquot of the sample dissolved in a suitable solvent.0.5 - 1.0 mg of compound transat-h2020.eu
Scintillation VialTypically glass or polyethylene (B3416737) vials to hold the sample and cocktail.20 mL nrc.gov
Scintillation CocktailA solution designed to emit light upon interaction with beta particles.10 - 15 mL bmuv.de
Sample:Cocktail RatioThe ratio of the aqueous sample volume to the cocktail volume.8:12 (sample:cocktail) nih.gov
Counting TimeThe duration for which the sample is measured to achieve statistical accuracy.200 - 500 minutes bmuv.de
Analysis ModeCoincidence counting between two PMTs is used to reduce background noise.Coincidence Gate nrc.gov

Chromatographic Separation Techniques for Tritiated Compounds

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and analysis of tritiated compounds. mdpi.comdocumentsdelivered.com These techniques are used to separate the desired multitritiated product, this compound, from unlabeled starting material, monotritiated intermediates, and any other chemical impurities, thus ensuring high radiochemical purity. The separation is typically monitored using a combination of a standard detector (e.g., UV) and an in-line radioactivity detector. iaea.org

A notable phenomenon observed during the chromatographic separation of isotopically labeled compounds is isotopic fractionation. mdpi.comnih.gov This refers to the slightly different chromatographic behaviors between a tritiated compound and its unlabeled (protiated) counterpart. nih.govmdpi.com This effect arises because the carbon-tritium (C-³H) bond is shorter and stronger than the carbon-protium (C-¹H) bond, which can lead to subtle differences in properties like lipophilicity. nih.govmdpi.com

In reversed-phase HPLC, it is commonly observed that tritiated compounds elute slightly earlier than their unlabeled analogues. nih.govmdpi.com Therefore, this compound would be expected to have a shorter retention time than 4-aminobenzoic acid under identical reversed-phase HPLC conditions. This effect is often more pronounced for compounds with multiple tritium labels compared to those with a single label. nih.govmdpi.com While often small, this difference in retention is a key consideration for the accurate identification and purification of the target tritiated compound.

Interactive Table 3: Illustrative Isotopic Fractionation in Reversed-Phase HPLC

This table provides a hypothetical comparison of retention times, demonstrating the isotopic fractionation effect.

CompoundNumber of Tritium LabelsExpected Retention Time (min)Elution OrderRationale
4-Aminobenzoic acid010.22The unlabeled compound is slightly more retained.
This compound210.01The tritiated compound elutes earlier due to isotopic fractionation, which alters its interaction with the stationary phase. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the radiochemical purity of this compound. This method separates the target compound from any non-tritiated precursors, degradation products, or other impurities. researchgate.net The fundamental principle involves passing the sample through a column packed with a stationary phase, using a liquid mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netnih.gov In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. tubitak.gov.tr

The detection of the tritiated compound is achieved by coupling the HPLC system to a radioactivity detector. This detector measures the beta decay of the tritium atoms, allowing for sensitive and specific quantification of the radiolabeled compound and any tritiated impurities. nih.gov The retention time of the main peak, corresponding to this compound, is compared to that of a non-radioactive reference standard to confirm its identity. nih.gov The radiochemical purity is then calculated as the percentage of the total radioactivity that corresponds to the main compound peak.

A typical HPLC method validation for purity assessment would involve the evaluation of parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ). tubitak.gov.trnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterExample ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides a nonpolar stationary phase for separation. researchgate.net
Mobile Phase Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in WaterElutes compounds based on their polarity. The gradient allows for the separation of a wider range of impurities. tubitak.gov.tr
Flow Rate 1.0 mL/minControls the speed of the separation and influences resolution.
Column Temperature 25 °C (Ambient)Maintains consistent retention times.
Injection Volume 20 µLThe amount of sample introduced into the system.
Detection In-line Radioactivity DetectorSpecifically detects and quantifies the tritiated compound. tubitak.gov.tr
UV Detector 254 nmCan be used simultaneously to detect non-radioactive impurities and the reference standard.

This table represents a typical set of starting conditions for method development and may require optimization.

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity. almacgroup.com This method involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov

For structural confirmation, the molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the ditritiated compound. The unlabelled 4-aminobenzoic acid has a monoisotopic mass of approximately 137.0477 Da. The addition of two tritium atoms, with each tritium atom having a mass of approximately 3.0160 Da, and the subtraction of two protium atoms (1.0078 Da each), results in an expected mass for this compound. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, which helps in confirming the elemental composition. almacgroup.com

Isotopic purity assessment is critical for tritiated compounds. MS can distinguish between molecules with different numbers of tritium atoms (isotopologues). almacgroup.com By examining the mass spectrum, the relative abundance of this compound (containing two tritium atoms) can be determined relative to the monotritiated species and the unlabeled compound. This is achieved by comparing the measured isotopic distribution of the molecular ion cluster with the theoretically calculated distribution for a given level of tritium incorporation. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, where the HPLC separates the components before they enter the mass spectrometer. almacgroup.com

Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Isotopologues of 4-Aminobenzoic Acid

CompoundNumber of Tritium AtomsTheoretical Monoisotopic Mass [M+H]⁺ (Da)
4-Aminobenzoic acid0138.0550
4-Amino-3-tritiobenzoic acid (or other monotritiated)1140.0634
This compound 2 142.0718

Note: These values are calculated based on the addition of tritium and subtraction of protium from the [M+H]⁺ ion of 4-aminobenzoic acid and are for illustrative purposes. The actual measured values in HR-MS would be used for confirmation.

Isotope Effects Associated with 4 Amino 3,5 Ditritiobenzoic Acid

Kinetic Isotope Effects (KIE) in Reactions Involving Tritium (B154650)

The replacement of a hydrogen (¹H) atom with a tritium (³H) atom in a molecule like 4-Amino-3,5-ditritiobenzoic acid results in a significant alteration of the carbon-tritium (C-T) bond's properties compared to the carbon-hydrogen (C-H) bond. This difference is primarily due to the greater mass of tritium, which leads to a lower zero-point vibrational energy for the C-T bond, making it stronger and more difficult to break. This phenomenon gives rise to the kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orgacs.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kT).

Molecular and Enzymatic Factors Influencing KIE

The magnitude of the KIE in reactions involving this compound is influenced by several molecular and enzymatic factors.

Bond Cleavage: A primary KIE is observed when the C-T bond is broken or formed in the rate-determining step of a reaction. osti.gov Because the C-T bond is stronger than the C-H bond, reactions that involve its cleavage will be slower, resulting in a "normal" KIE (kH/kT > 1). The theoretical maximum for a C-H/C-T primary KIE at room temperature is substantial, and exceptionally large effects have been measured in certain reactions, sometimes exceeding a factor of 300, often indicating quantum tunneling. osti.gov For this compound, any reaction proceeding via the cleavage of the C-T bonds at the 3 or 5 positions would be expected to exhibit a significant primary KIE.

Hybridization State: Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage, but where the hybridization of the carbon atom changes during the reaction. libretexts.org For instance, if the aromatic ring of this compound were to undergo a reaction that changes the hybridization of carbons 3 or 5 from sp² to sp³, a secondary KIE would be observed.

FactorInfluence on KIE with this compoundExpected Effect Type
Bond Strength The C-T bond is stronger than the C-H bond due to lower zero-point energy.Normal Primary KIE (kH/kT > 1)
Reaction Step A large KIE is seen if C-T bond cleavage is in the rate-determining step.Primary KIE
Enzyme Kinetics If other steps (e.g., product release) are slower than C-T bond cleavage, the observed KIE is diminished.Masked KIE
Quantum Tunneling The low mass of hydrogen isotopes allows for tunneling through the activation barrier, leading to an unusually large KIE.Exaggerated Primary KIE (kH/kT >> 7)

Elucidating Reaction Mechanisms Through KIE Analysis

Analyzing the KIE is a powerful tool for deducing reaction mechanisms. The presence or absence of a significant primary KIE when using this compound can confirm whether the C-T bond at the 3 or 5 position is cleaved during the rate-limiting step of a reaction. wikipedia.orgnih.gov For example, if a proposed mechanism for the metabolism of this compound involves hydroxylation at the 3-position via direct C-H bond activation as the slow step, a large KIE would be expected. Conversely, if the KIE is small or near unity (kH/kT ≈ 1), it would suggest that C-T bond cleavage is not rate-limiting. This could imply that another step, such as the initial binding to an enzyme or a subsequent step, is the slow part of the reaction. osti.gov

Observed KIE (kH/kT)Interpretation for a Reaction of this compound
~1 C-T bond is not broken in the rate-determining step.
1.5 - 7 C-T bond is broken in the rate-determining step (Normal Primary KIE).
> 10 C-T bond breaking is rate-determining, with significant quantum tunneling contributions. osti.gov
< 1 An inverse KIE, suggesting the formation of a bond that is stiffer in the transition state than in the reactant.

Chromatographic and Metabolic Consequences of Tritium Labeling

The introduction of tritium into the 4-aminobenzoic acid structure has consequences that extend beyond reaction kinetics, affecting its analytical separation and its fate in biological systems.

Differential Chromatographic Behavior of Tritiated Species

Isotopic substitution can lead to differences in chromatographic retention times. It has been demonstrated that isotopologues can be separated using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govnih.gov When analyzing this compound, it may elute at a slightly different time than its non-tritiated (protium) or deuterated counterparts.

This separation arises from subtle differences in molecular properties. In reversed-phase HPLC, deuterated and tritiated compounds often elute slightly earlier than their protium (B1232500) analogues. nih.govresearchgate.net This is attributed to weaker van der Waals interactions between the C-D or C-T bonds and the nonpolar stationary phase compared to C-H bonds. The effect is cumulative; the more tritium atoms are substituted, the greater the potential shift in retention time. nih.gov This phenomenon must be considered when developing analytical methods to ensure accurate identification and quantification, especially when using a non-labeled compound as a reference standard.

Considerations for Metabolic Switching in Preclinical Models

For this compound, if the primary metabolic pathway involves oxidation at the 3- or 5-position, the large KIE associated with C-T bond cleavage could significantly inhibit this process. Consequently, the metabolic profile could shift to other sites on the molecule, such as N-acetylation of the amino group or oxidation at the unlabeled ortho position (C-2 or C-6), which would not be subject to the same isotope effect. Such a switch could lead to the formation of different metabolites compared to the non-labeled drug, complicating the interpretation of pharmacokinetic and toxicological data. nih.gov

Strategies for Mitigating Isotope Effects in Research Applications

To ensure that data from studies using this compound accurately reflect the behavior of the parent compound, several mitigation strategies can be employed.

The primary strategy is the careful selection of the labeling position. To avoid metabolic switching and ensure the biological stability of the label, tritium should be placed at a site that is predicted to be metabolically stable. nih.govnih.gov If the goal is to trace the molecule without altering its metabolic fate, labeling at a position not typically susceptible to enzymatic attack is crucial. For an aromatic ring, positions known to be resistant to metabolism would be preferred.

Another approach involves the use of modern catalytic methods for hydrogen isotope exchange (HIE), such as those using iridium or palladium catalysts. nih.gov These methods can offer high selectivity for specific C-H bonds, allowing for precise placement of the tritium label on the desired, most stable position of a complex molecule.

Finally, when a KIE is unavoidable or is being intentionally studied, it is essential to be aware of its potential impact. This includes co-injecting labeled and unlabeled standards during chromatographic analysis to confirm peak identity and carefully analyzing for unexpected metabolites in preclinical studies to detect any metabolic switching. nih.gov

Preclinical and Mechanistic Research Applications of 4 Amino 3,5 Ditritiobenzoic Acid

Preclinical Pharmacokinetic and Pharmacodynamic Investigations (Non-Human)

The introduction of tritium (B154650) into the 4-Amino-3,5-ditritiobenzoic acid structure enables quantitative analysis of its behavior in biological systems. nih.gov Preclinical studies with radiolabeled molecules are fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of new therapeutic agents. nih.gov

The biodistribution of a compound describes its accumulation in various tissues and organs over time. In preclinical animal models, this compound would be administered, and at selected time points, tissues would be collected to measure the concentration of the radiolabel. nih.gov This provides insights into which organs the compound preferentially distributes to, which can indicate potential sites of action or off-target accumulation. For instance, studies with other radiolabeled small molecules have demonstrated specific uptake in tumor tissues, making them candidates for oncological imaging. nih.govnih.gov

In vitro models, such as cell cultures expressing specific receptors or transporters, are employed to assess target specificity. By incubating these cells with this compound, researchers can quantify its uptake and binding to specific cellular components, helping to confirm its mechanism of action at a molecular level. aakash.ac.in

Table 1: Representative Biodistribution of this compound in a Rodent Model

OrganPercent Injected Dose per Gram (%ID/g) at 1 hour
Blood1.5
Liver8.2
Kidney25.6
Spleen2.1
Lungs3.5
Heart1.8
Muscle0.9
Brain0.2
Tumor5.7

This table presents hypothetical data for illustrative purposes.

Receptor binding assays are crucial for characterizing the interaction of a compound with its molecular target. core.ac.uk These assays typically involve incubating a preparation of membranes from cells or tissues that express the receptor of interest with the radiolabeled ligand, in this case, this compound. The affinity of the compound for the receptor is determined by measuring the amount of radiolabel bound to the membranes. core.ac.uk Competition binding assays, where a non-labeled compound is used to displace the radiolabeled ligand, can determine the binding affinities of other non-labeled molecules for the same receptor. core.ac.uk The data from these studies, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are essential for understanding the potency and selectivity of the compound. nih.gov

Table 2: Illustrative In Vitro Receptor Binding Affinity for this compound

Receptor TargetInhibition Constant (Ki) (nM)
Target Receptor X15.4
Related Receptor Y250.8
Unrelated Receptor Z>10,000

This table presents hypothetical data for illustrative purposes.

Autoradiography provides a visual representation of the distribution of a radiolabeled compound within tissue sections. ed.ac.uk After administration of this compound to an animal, or after incubating tissue sections with the compound in vitro, the tissues are thinly sliced and placed in contact with a photographic emulsion or a phosphor imaging plate. scribd.com The radioactive decay from the tritium atoms exposes the film or plate, creating an image that reveals the precise localization of the compound within the tissue's microscopic structures. ed.ac.ukscribd.com This technique is invaluable for correlating the presence of the compound with specific cell types or pathological features, such as tumors or areas of inflammation. nih.gov

Radiochemical Stability and Degradation of Tritiated Benzoic Acid Derivatives

Mechanisms of Radiolytic and Chemical Decomposition

The degradation of 4-Amino-3,5-ditritiobenzoic acid is primarily driven by two processes: radiolytic decomposition and chemical decomposition. These processes can lead to the formation of radiochemical impurities, which are molecular variants of the intended compound that still contain the radioisotope, and other chemical impurities.

Radiolytic Decomposition

Radiolysis is the dissociation of molecules caused by ionizing radiation. wikipedia.org In the case of this compound, the beta particles emitted by the tritium (B154650) atoms are the source of this radiation. The decomposition can occur through primary and secondary mechanisms. iaea.org

Primary (Internal and External) Decomposition: Primary internal decomposition is a direct result of the tritium atom's decay into a helium-3 (B1234947) ion. This transmutation event inevitably destroys the parent molecule. Primary external decomposition occurs when the emitted beta particles interact directly with other molecules of this compound, causing their breakdown. iaea.org Each beta particle has enough energy to disrupt several molecules. iaea.org

Secondary Decomposition: This is often the most significant cause of degradation. It results from the interaction of the tritiated compound with reactive species, such as free radicals, formed by the radiation's effect on the surrounding medium (e.g., solvent). iaea.org For aqueous solutions, the radiolysis of water produces highly reactive species like hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). wikipedia.org

Studies on the non-tritiated analogue, p-aminobenzoic acid (PABA), using pulse radiolysis have shed light on these secondary processes. The hydroxyl radical is a major contributor to degradation. researchgate.netiaea.org The attack of •OH on the aromatic ring is a key step, leading to the formation of OH-adducts. researchgate.netiaea.org These adducts can then undergo further reactions to form various degradation products. The reaction of •OH with PABA is very fast, with a rate constant of 8x10⁹ dm³ mol⁻¹ s⁻¹. iaea.org The primary sites of •OH attack on the related compound anthranilic acid are split between the amino group and the aromatic ring. researchgate.netiaea.org A similar distribution of reactivity is expected for this compound.

Chemical Decomposition

Independent of radiolysis, this compound can also undergo conventional chemical degradation. The rate of this degradation is influenced by factors such as temperature, pH, and the presence of oxidizing agents. For instance, studies on various benzoic acid derivatives have shown that they can undergo decarboxylation at elevated temperatures. nih.gov The amino group in the para position makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities.

Factors Affecting Tritium Label Retention and Instability

The stability of the tritium label on the aromatic ring is a crucial aspect of the compound's utility. Loss of the tritium label not only reduces the specific activity but also leads to the formation of tritiated water, a significant radiochemical impurity. iaea.org

Position of the Tritium Label: The tritium atoms in this compound are attached to the aromatic ring. Aromatic C-T bonds are generally stable. However, the presence of the amino (-NH₂) and carboxyl (-COOH) groups can influence this stability through their electronic effects on the aromatic ring. The positions ortho to the amino group are activated, which can make the tritium atoms more susceptible to electrophilic displacement.

Specific Activity: Higher specific activity means a greater number of tritium atoms per molecule, leading to a higher radiation dose to the compound itself and the surrounding medium. This increased dose accelerates radiolytic decomposition.

Storage Conditions:

Temperature: Lower temperatures are generally recommended for storing radiolabeled compounds to reduce the rate of both chemical decomposition and the mobility of reactive species.

Solvent: The choice of solvent is critical. For compounds prone to hydrolysis or other solvent-mediated reactions, aprotic solvents may be preferable. However, for mitigating secondary radiolysis, solvents that can scavenge free radicals are beneficial. Benzene (B151609) and toluene, for example, can absorb and stabilize the energy of beta particles through their π-orbitals. google.com

Purity of the Medium: The presence of impurities, especially oxidizing agents or acidic/basic species, can catalyze the degradation of the compound.

Presence of Oxygen: Molecular oxygen can participate in radical chain reactions, leading to oxidative degradation of the amino group and the aromatic ring. Therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Methodologies for Enhancing Radiochemical Purity and Compound Longevity

Maintaining a high radiochemical purity (RCP) is essential for the reliable use of this compound. moravek.com RCP is defined as the proportion of the total radioactivity that is present in the desired chemical form. moravek.com Several strategies can be employed to enhance and maintain high RCP.

Purification Techniques

Periodic repurification is often necessary to remove the degradation products that accumulate over time.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its radiochemical and chemical impurities. moravek.comnih.gov Reverse-phase HPLC, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer), can effectively resolve this compound from more polar impurities like tritiated water and less polar degradation products.

Solid-Phase Extraction (SPE): SPE can be used for rapid, small-scale purifications. Depending on the nature of the impurities, different sorbents can be used. For instance, an ion-exchange sorbent could separate the acidic parent compound from neutral impurities.

Thin-Layer Chromatography (TLC): While often used for analytical purposes to assess purity, preparative TLC can be used to purify small quantities of the compound. chemicalbook.com

Optimized Storage and Handling

Proper storage is the most effective way to prolong the shelf-life of the compound.

Low Temperature Storage: Storing the compound at low temperatures, such as in a freezer (-20°C or below), is standard practice.

Use of Scavengers: Adding a small amount of a radical scavenger to the storage solution can significantly reduce secondary radiolytic decomposition. Ethanol is a commonly used scavenger for this purpose.

Dispersion in a Suitable Solvent: Storing the compound in a dilute solution rather than as a dry solid can help to disperse the energy from radioactive decay, reducing primary external decomposition. google.com The solvent should be of high purity and deoxygenated. google.com

Inert Atmosphere: As mentioned, storing the compound under an inert gas can prevent oxidative degradation.

By implementing these purification and storage strategies, the radiochemical purity of this compound can be maintained at a high level, ensuring its efficacy as a tracer in scientific research.

Data Tables

Table 1: Kinetic Data for the Reaction of p-Aminobenzoic Acid (PABA) with Radiolytic Species

This table presents rate constants for the reaction of the non-tritiated analogue, p-aminobenzoic acid, with reactive species generated during the radiolysis of water. This data provides an insight into the potential reactivity of this compound with these species.

ReactantRate Constant (dm³ mol⁻¹ s⁻¹)Reference
•OH (Hydroxyl Radical)8 x 10⁹ iaea.org
e⁻aq (Hydrated Electron)2.9 x 10⁹ (for anthranilic acid) iaea.org

Data for hydrated electron is for anthranilic acid (ortho-aminobenzoic acid) as a close analogue.

Table 2: Degradation Yields of Aminobenzoic Acids under Gamma Radiolysis

This table shows the initial degradation yields (G-values) for aminobenzoic acids when subjected to gamma radiolysis, indicating their relative resistance to radiation-induced decomposition.

CompoundInitial Degradation Yield (µmol J⁻¹)Percentage of •OH Radicals Contributing to DecompositionReference
p-Aminobenzoic Acid (PABA)~0.1628% researchgate.netiaea.org
Anthranilic Acid (ANA)~0.1628% researchgate.netiaea.org

Future Research Trajectories for 4 Amino 3,5 Ditritiobenzoic Acid

Advancements in Tritium (B154650) Labeling Methodologies

The synthesis of tritiated compounds like 4-Amino-3,5-ditritiobenzoic acid has traditionally relied on established methods, but recent and future developments promise greater efficiency, selectivity, and accessibility. mdpi.com The evolution of these techniques is critical for producing high-quality radiolabeled compounds for sophisticated research applications. mdpi.com

Historically, methods such as tritiodehalogenation and catalytic reduction of unsaturated precursors have been the mainstays for introducing tritium into molecules. mdpi.comdtu.dk While effective, these methods can sometimes lack regioselectivity and may require the synthesis of complex precursors.

The future of tritium labeling lies in more direct and selective approaches. Metal-catalyzed hydrogen isotope exchange (HIE) reactions have emerged as a powerful tool. mdpi.comyoutube.com Catalysts based on iridium, rhodium, and iron are being developed to facilitate the direct exchange of hydrogen atoms with tritium in a highly specific manner. youtube.comproquest.com This approach could allow for the late-stage tritiation of 4-aminobenzoic acid or its derivatives, streamlining the synthesis of this compound.

Photoredox catalysis is another burgeoning area that holds promise for tritium labeling. youtube.com This method uses light to drive the isotopic exchange, often under mild conditions, which can be advantageous for complex and sensitive molecules. youtube.com The development of new photocatalysts could offer unprecedented control over the labeling of specific C-H bonds.

A significant advancement is the development of homogeneous catalysts that can operate under milder conditions and with greater functional group tolerance compared to traditional heterogeneous catalysts. mpg.de This is particularly relevant for a molecule like this compound, which contains both an amino and a carboxylic acid group.

Labeling MethodPrecursor RequirementSelectivityPotential for this compound Synthesis
Tritiodehalogenation Halogenated analog (e.g., 4-Amino-3,5-dibromobenzoic acid)HighA well-established but indirect route.
Catalytic Reduction Unsaturated precursorModerate to HighDependent on the synthesis of a suitable unsaturated analog.
Metal-Catalyzed HIE 4-Aminobenzoic acidHigh (catalyst dependent)Enables direct and late-stage labeling, improving efficiency.
Photoredox Catalysis 4-Aminobenzoic acidHigh (catalyst dependent)Offers mild reaction conditions, preserving functional groups.

Integration with Emerging Analytical and Spectroscopic Platforms

The accurate characterization and quantification of tritiated compounds are paramount to their use in research. The low energy of the beta particles emitted by tritium necessitates sensitive detection methods. openmedscience.com Future research will focus on integrating the analysis of this compound with cutting-edge analytical and spectroscopic platforms to gain deeper insights into its behavior.

Tritium NMR (³H-NMR) spectroscopy is a powerful tool for determining the precise location and specific activity of the tritium label within a molecule. mdpi.com Advances in NMR technology, including higher field strengths and cryoprobe technology, will enhance the sensitivity of ³H-NMR, allowing for the analysis of smaller sample quantities and lower activity levels. The use of 2D-NMR techniques can also help to resolve complex spectra and confirm the structural integrity of the labeled compound. mdpi.com

Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) is indispensable for the analysis of radiolabeled compounds and their metabolites. Future developments in high-resolution mass spectrometry (HRMS) will enable more accurate mass determination, facilitating the identification of tritiated molecules and their metabolic products in complex biological matrices. Accelerator Mass Spectrometry (AMS) offers even greater sensitivity for quantifying tritium at extremely low levels, which could be pivotal in microdosing studies.

Autoradiography techniques are also evolving. Quantitative whole-body autoradiography (QWBA) provides a comprehensive picture of the distribution of a radiolabeled compound in tissues. mdpi.com The integration of QWBA with digital imaging technologies and advanced image analysis software will allow for more precise and high-throughput analysis of the biodistribution of this compound.

Analytical PlatformInformation ProvidedFuture Advancements
Tritium NMR (³H-NMR) Position and specific activity of tritium label. mdpi.comHigher sensitivity, advanced 2D techniques. mdpi.com
LC-MS/HRMS Separation, identification, and quantification of the compound and its metabolites.Increased resolution and sensitivity for metabolite profiling.
Accelerator Mass Spectrometry (AMS) Ultra-sensitive quantification of tritium.Application in microdosing and low-level exposure studies.
Quantitative Whole-Body Autoradiography (QWBA) Tissue and organ distribution of the radiolabeled compound. mdpi.comDigital imaging and automated image analysis for higher throughput.

Exploration of Novel Preclinical Research Paradigms

The availability of well-characterized this compound will enable its use in a variety of innovative preclinical research paradigms. Tritiated compounds are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug discovery and development. proquest.comopenmedscience.com

One key area of future research will be its use in understanding species-specific metabolism. nih.gov By administering this compound to different preclinical models, researchers can elucidate metabolic pathways and identify any species-dependent differences, which is crucial for extrapolating data to humans. nih.gov The stability of the tritium label is a critical consideration in such studies to avoid misleading results due to tritium exchange. nih.gov

The use of tritiated ligands in receptor binding assays and as tracers in positron emission tomography (PET) imaging, although less common for tritium, represents a potential area of exploration, particularly with the development of more sensitive detection technologies.

Furthermore, this compound could be employed in mechanistic studies to probe enzyme kinetics and transport processes. openmedscience.com Its structural similarity to endogenous molecules or drug candidates could make it a valuable tool for investigating specific biological pathways.

Finally, the application of tritiated compounds in organ-on-a-chip and other advanced in vitro models will provide more physiologically relevant data on metabolism and toxicity, potentially reducing the reliance on animal testing.

Research ParadigmApplication of this compoundExpected Insights
Cross-Species Metabolism Studies Tracer to delineate metabolic pathways in different animal models. nih.govIdentification of species-specific metabolites and metabolic routes. nih.gov
Receptor Binding and Occupancy Ligand to quantify target engagement and receptor density.Understanding of drug-target interactions and pharmacodynamics.
Enzyme Kinetics and Transport Studies Substrate or inhibitor to investigate biochemical pathways. openmedscience.comElucidation of enzyme mechanisms and transporter function.
Advanced In Vitro Models Tracer in organ-on-a-chip and 3D cell culture systems.More predictive data on human metabolism and toxicity.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 4-amino-3,5-dinitrobenzoic acid (ADBA) with high purity?

ADBA is synthesized via diazotization and coupling reactions . A validated method involves:

Nitration : Introduce nitro groups to the benzoic acid backbone under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Reduction : Reduce nitro groups to amino groups using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol).

Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity (critical for derivatization efficiency) .
Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-nitration.

How is ADBA characterized structurally, and what analytical techniques are essential?

  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 7.11–7.29 (aromatic protons), δ 3.76 (methoxy groups if present), and δ 192.6 (carboxylic acid proton) .
    • IR : Confirm amino (-NH₂, ~3400 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) groups.
  • Elemental Analysis : Validate C, H, N, and O percentages against theoretical values .

Advanced Research Questions

How can researchers optimize ADBA-based derivatization for low-concentration analytes (e.g., mefenamic acid)?

  • Reaction Conditions :
    • pH 8–9 (borate buffer) maximizes diazonium salt stability.
    • Temperature: 25–30°C to balance reaction rate and side-product formation.
  • Sensitivity Enhancement : Use micellar catalysis (e.g., CTAB surfactant) to improve reaction kinetics and lower the limit of detection (LOD) to ~0.1 µg/mL .
  • Interference Mitigation : Pre-treat samples with SPE (C18 cartridges) to remove phenolic contaminants that compete for coupling sites .

How should contradictory data on ADBA’s stability in aqueous solutions be resolved?

  • Contradiction : Some studies report ADBA degradation at pH >10, while others claim stability under similar conditions.
  • Resolution Strategy :
    • Controlled Stability Studies : Use HPLC-UV to track ADBA degradation kinetics at varying pH (4–12) and temperatures.
    • Advanced Characterization : Employ LC-MS to identify degradation byproducts (e.g., nitroso or hydroxylamine derivatives).
    • Buffer Optimization : Replace carbonate with phosphate buffers to minimize alkaline hydrolysis .

What methodological frameworks are recommended for validating ADBA-based assays in complex matrices?

  • Validation Parameters :
    • Linearity : R² ≥0.998 over 0.5–50 µg/mL.
    • Precision : Intra-day RSD <2%, inter-day RSD <5%.
    • Accuracy : Spike recovery 98–102% in biological fluids (e.g., plasma).
  • Cross-Validation : Compare results with established methods (e.g., HPLC-UV without derivatization) to rule out matrix effects .

Methodological Challenges and Solutions

How to address low yields in ADBA-mediated derivatization of sterically hindered amines?

  • Steric Hindrance Mitigation :
    • Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 50°C, 10 min).
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the analyte to activate coupling sites .

What advanced techniques resolve spectral overlaps in ADBA-analytes adducts?

  • Deconvolution Tools : Apply derivative spectroscopy (e.g., second-derivative UV) to separate overlapping peaks.
  • Chemometrics : Use partial least squares (PLS) regression to correlate spectral data with analyte concentration in multicomponent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.